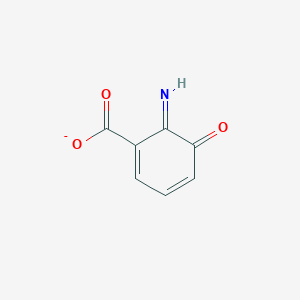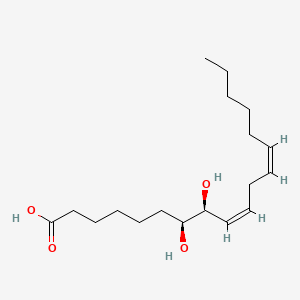
(9Z,12Z)-(7S,8S)-Dihydroxyoctadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7(S),8(S)-DiHODE is a dihydroxy monocarboxylic acid that is the 7(S),8(S)-dihydroxy derivative of linoleic acid. It is an octadecanoid and a dihydroxy monocarboxylic acid. It derives from a linoleic acid. It is a conjugate acid of a 7(S),8(S)-DiHODE(1-).
Applications De Recherche Scientifique
Cardiovascular Health and Lipid Metabolism
Conjugated linoleic acid, a group of dienoic isomers of linoleic acid including the (9Z,12Z)-(7S,8S)-dihydroxyoctadeca-9,12-dienoic acid, has been studied extensively for its influence on cardiovascular health and lipid metabolism. Research indicates that certain isomers may impact blood lipids and could possess anti-atherogenic properties. However, it's crucial to approach these findings cautiously as the evidence is not entirely conclusive on the beneficial role of conjugated linoleic acid in impacting blood lipids or atherogenesis (Khosla & Fungwe, 2001).
Obesity and Metabolic Effects
The role of conjugated linoleic acid isomers in obesity and metabolic health has been explored, with varying results. Some studies suggest potential effects on body composition, such as reductions in body fat mass and increases in lean mass. However, the evidence is not definitive, and concerns have been raised about possible negative impacts on lipid profiles, glucose metabolism, and insulin sensitivity (Silveira et al., 2007).
Inflammatory Processes and Oxidative Derivatives
The oxidation derivatives of linoleic acid, including hydroxyoctadecadienoic acids, play significant roles in regulating inflammatory processes related to metabolic syndrome and cancer. These derivatives have a complex role, potentially beneficial or detrimental, in the progression of various disorders, making it essential to understand their functions at different stages of disease development (Vangaveti et al., 2016).
Cosmetic and Therapeutic Applications
Hydroxy acids, a class of compounds including derivatives of linoleic acid, have wide applications in cosmetic and therapeutic formulations. Their use ranges from treating photoaging, acne, and other skin conditions, to potentially modulating melanogenesis and tanning. While they offer various benefits for the skin, it's important to evaluate the safety of their prolonged use, especially on sun-exposed skin (Kornhauser et al., 2010).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxy acids and their derivatives have been thoroughly reviewed, particularly in the context of structure-activity relationships. Understanding these relationships helps in identifying potent antioxidant molecules and exploring their therapeutic potential for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Propriétés
Nom du produit |
(9Z,12Z)-(7S,8S)-Dihydroxyoctadeca-9,12-dienoic acid |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(7S,8S,9Z,12Z)-7,8-dihydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h6-7,10,13,16-17,19-20H,2-5,8-9,11-12,14-15H2,1H3,(H,21,22)/b7-6-,13-10-/t16-,17-/m0/s1 |
Clé InChI |
NMONGVDUESEHOK-MPOZZNMKSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\[C@@H]([C@H](CCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O |
Synonymes |
7,8-diHODE 7,8-dihydroxylinoleic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



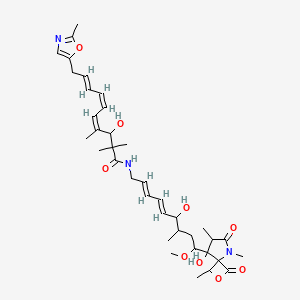
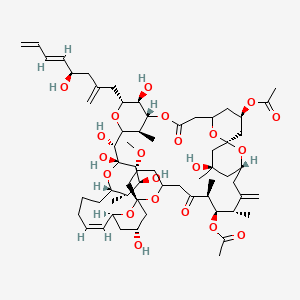
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
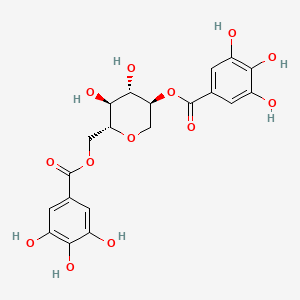
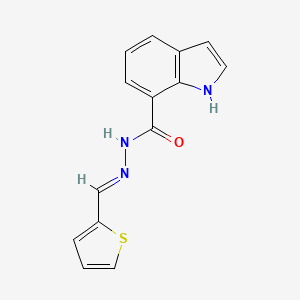
![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
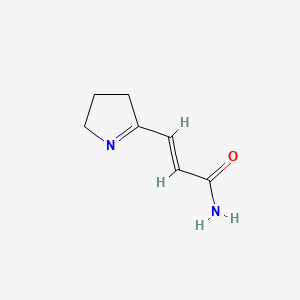
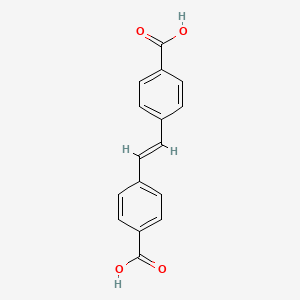
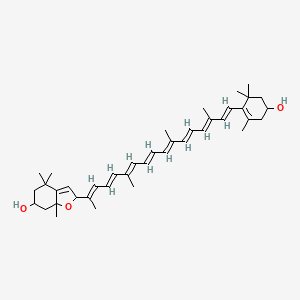
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)
